Home > Products > Screening Compounds P126583 > 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine
1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine - 1152940-05-0

1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Catalog Number: EVT-1675355
CAS Number: 1152940-05-0
Molecular Formula: C9H10N4
Molecular Weight: 174.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that incorporates both a pyridine and a pyrazole moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural characteristics that may influence biological activity.

Source and Classification

This compound can be classified under heterocyclic compounds, specifically within the category of pyrazole derivatives. It is often synthesized as part of research into new therapeutic agents, particularly those targeting various biological pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. Common synthetic routes include:

  1. Formation of the Pyrazole Ring: The initial step often involves the condensation of a suitable hydrazine derivative with an appropriate carbonyl compound to form the pyrazole core.
  2. Pyridine Substitution: The next step involves the introduction of the pyridin-2-ylmethyl group. This can be achieved through nucleophilic substitution reactions where a pyridine derivative reacts with an alkyl halide or an aldehyde under basic conditions.

The reaction conditions are critical for optimizing yield and purity, often requiring specific temperatures and solvents to facilitate the desired transformations.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine can be represented by its chemical formula C11H12N4C_{11}H_{12}N_{4}. The compound features a pyrazole ring that is substituted at one position with a pyridin-2-ylmethyl group.

Structural Features:

  • Pyrazole Ring: Contains nitrogen atoms that contribute to its reactivity.
  • Pyridine Substituent: Provides additional functional groups that may participate in further chemical reactions.
Chemical Reactions Analysis

Reactions and Technical Details

1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-amine can engage in several types of chemical reactions:

  1. Oxidation: This compound can undergo oxidation using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of more oxidized derivatives.
  2. Reduction: Reduction reactions may be performed using sodium borohydride or lithium aluminum hydride, which could modify functional groups on the pyrazole or pyridine rings.
  3. Substitution Reactions: Due to the presence of reactive sites on both rings, nucleophilic and electrophilic substitution reactions are feasible. This includes reactions with amines or thiols as nucleophiles.

These chemical transformations are essential for developing derivatives with enhanced biological activity.

Mechanism of Action

Process and Data

The mechanism of action for 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. The presence of both nitrogen-containing rings suggests potential interactions through hydrogen bonding or coordination with metal ions in biological systems.

Research indicates that compounds with similar structures may inhibit certain enzymatic pathways, making them candidates for drug development against diseases such as cancer or bacterial infections.

Physical and Chemical Properties Analysis

Physical Properties

1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-amine typically appears as a solid at room temperature. Specific melting points and solubility characteristics depend on the purity and crystallization conditions used during synthesis.

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in polar solvents such as dimethyl sulfoxide or ethanol.
  • Stability: Stability under various pH conditions can vary; thus, pH-dependent behavior should be studied for potential applications.
Applications

Scientific Uses

This compound has significant potential in medicinal chemistry as a building block for synthesizing more complex pharmaceutical agents. Its derivatives may exhibit activities such as:

  1. Antimicrobial Activity: Compounds derived from this structure have been explored for their ability to inhibit bacterial growth.
  2. Anticancer Properties: Research suggests potential applications in targeting cancer cell pathways.
  3. Enzyme Inhibition: As noted in studies involving similar pyrazole derivatives, there is interest in their role as enzyme inhibitors, particularly against mycobacterial ATP synthase.
Introduction to Aminopyrazole-Pyridine Hybrids in Medicinal Chemistry

Structural Significance of 1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-amine in Heterocyclic Drug Design

The compound 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine (molecular formula: C₉H₁₀N₄; molecular weight: 174.21 g/mol) exemplifies strategic molecular hybridization in modern drug design. Its architecture integrates two nitrogen-rich heterocycles: a pyrazole ring with an amino group at the 4-position and a pyridine ring linked via a methylene (–CH₂–) bridge at N1 of the pyrazole. This configuration confers three-dimensional flexibility while enabling multipoint hydrogen bonding. Key physicochemical properties include:

Table 1: Molecular Properties of 1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-amine

PropertyValuePharmacological Implication
Molecular Weight174.21 g/molOptimal for cell permeability
Hydrogen Bond Donors1 (amino group)Target interaction specificity
Hydrogen Bond Acceptors4 (pyridine N, pyrazole N, amino N)Enhanced solubility & protein binding
Topological Polar Surface Area~69.6 ŲBalanced membrane penetration
Calculated logP (XLogP3)-0.5Moderate hydrophilicity
Rotatable Bonds2 (methylene bridge, pyridine C–N)Conformational adaptability

The amino group at C4 of the pyrazole serves as a hydrogen-bond donor/acceptor, facilitating interactions with biological targets like kinases or GPCRs [4] [9]. The methylene linker (–CH₂–) allows torsional freedom, enabling the pyridine and pyrazole rings to adopt coplanar or orthogonal orientations for target engagement. This flexibility is absent in direct C–N linked analogs (e.g., 1-(pyridin-2-yl)-1H-pyrazol-4-amine), which exhibit rigid, planar structures that reduce binding adaptability [4]. Computational analyses (e.g., docking studies) suggest the pyridine nitrogen participates in π-stacking and salt-bridge formations, critical for anchoring to enzymatic pockets [9].

Structural analogs highlight the impact of regiochemistry on bioactivity:

  • 3-Amino isomers (e.g., 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine) display altered hydrogen-bonding patterns due to the shifted amino group, reducing affinity for kinases like CDK2 [4].
  • Methyl-substituted derivatives (e.g., 1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine; C₁₀H₁₂N₄) show enhanced metabolic stability by blocking oxidation at pyrazole C3 but increase lipophilicity (calculated logP = 0.2), marginally reducing solubility [9].

Historical Evolution of Pyrazole-Pyridine Conjugates in Pharmacological Research

Pyrazole-pyridine hybrids emerged from foundational heterocyclic chemistry in the late 19th century but gained pharmacological prominence in the 1990s with rational scaffold optimization. Key historical milestones include:

Table 2: Evolution of Pyrazole-Pyridine Hybrids in Drug Discovery

Time PeriodDevelopmentImpact
1883Knorr synthesis of pyrazoles from 1,3-diketonesEnabled regioselective pyrazole functionalization
1950s–1970sAntipyrine (analgesic) and phenylbutazone (NSAID)Validated pyrazole cores for inflammation
1990sCelecoxib (COX-2 inhibitor)Demonstrated clinical success of pyrazoles
2000sCrizotinib (ALK/ROS1 inhibitor)Established pyridine-azole hybrids in oncology
2010–PresentRational design of 4-aminopyrazole linkersImproved kinase selectivity and solubility

The Knorr pyrazole synthesis (1883) provided the first scalable route to substituted pyrazoles via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds [2]. Early derivatives like antipyrine (phenazone) exploited pyrazole’s hydrogen-bonding capability for analgesic effects but lacked pyridine integration. The 1990s saw celecoxib leverage a pyrazole scaffold for COX-2 selectivity, while crizotinib (FDA-approved 2011) combined a pyridine hinge-binder with a pyrazole-based solubilizing group for kinase inhibition [5] [10].

Synthetic advancements enabled regioselective functionalization at pyrazole C4:

  • Early methods relied on electrophilic substitutions, yielding mixtures requiring separation [2].
  • Modern approaches use nitropyrazole intermediates (e.g., 4-nitro-1-(pyridin-2-ylmethyl)-1H-pyrazole) followed by catalytic hydrogenation. This yields the 4-amino derivative with >95% regioselectivity [9].

The structural evolution reflects shifting objectives:

  • 1950s–1980s: Focus on anti-inflammatory/analgesic pyrazoles without pyridine.
  • 1990s–2000s: Integration of pyridine for kinase inhibition (e.g., crizotinib’s aminopyridine).
  • 2010s–Present: Optimization of methylene-linked 4-aminopyrazoles (e.g., 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine) for solubility and conformational control [4] [9].

Properties

CAS Number

1152940-05-0

Product Name

1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

IUPAC Name

1-(pyridin-2-ylmethyl)pyrazol-4-amine

Molecular Formula

C9H10N4

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C9H10N4/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7,10H2

InChI Key

SJOQYXKEWRHHOF-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CN2C=C(C=N2)N

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(C=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.